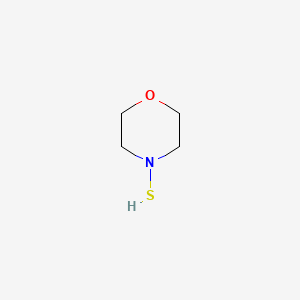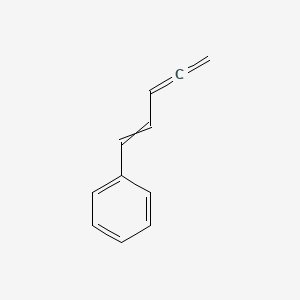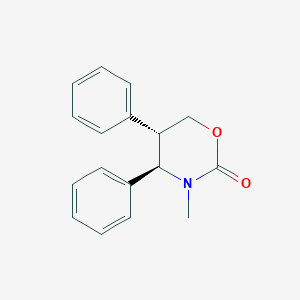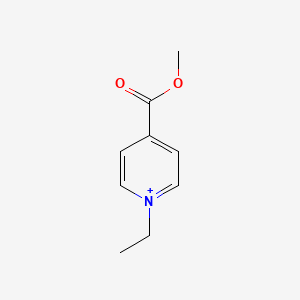
but-1-ene;copper(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-1-ene;copper(1+) is a compound that consists of but-1-ene, an organic compound with the formula CH₃CH₂CH=CH₂, and copper in its +1 oxidation state. But-1-ene is a colorless gas that is classified as a linear alpha-olefin (terminal alkene). It is one of the isomers of butene (butylene) and is a precursor to diverse products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
But-1-ene can be synthesized through several methods:
Cracking of Long-Chain Hydrocarbons: This method involves breaking down larger hydrocarbon molecules into smaller ones, including but-1-ene.
Dehydration of Alcohols: Alcohols can be dehydrated to form alkenes, including but-1-ene.
Industrial Production Methods
But-1-ene is produced industrially by separation from crude C₄ refinery streams and by ethylene dimerization. The former method yields a mixture of 1- and 2-butenes, while the latter produces only the terminal alkene. The product is then distilled to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
But-1-ene undergoes various chemical reactions, including:
Oxidation: Alkenes like but-1-ene can be oxidized using potassium manganate (VII) solution.
Hydrogenation: But-1-ene can be hydrogenated to form butane.
Addition Reactions: But-1-ene can undergo addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions
Hydrogenation: Palladium catalyst under hydrogen gas.
Addition: Bromine water for halogenation reactions.
Major Products
Oxidation: Ethane-1,2-diol (ethylene glycol) under acidic conditions.
Hydrogenation: Butane.
Addition: 1,2-dibromobutane.
Wissenschaftliche Forschungsanwendungen
But-1-ene;copper(1+) has several scientific research applications:
Polymer Production: But-1-ene is used as a comonomer in the production of certain kinds of polyethylene, such as linear low-density polyethylene (LLDPE).
Material Science:
Wirkmechanismus
The mechanism of action for but-1-ene;copper(1+) involves the interaction of the cuprous ion with various molecular targets. In catalytic processes, copper(1+) facilitates the adsorption and activation of reactants on its surface, leading to the desired chemical transformations. For example, in the hydrogenation of 1,3-butadiene, copper(1+) helps in the selective formation of 1-butene by promoting the desorption of the intermediate alkene .
Vergleich Mit ähnlichen Verbindungen
But-1-ene can be compared with other alkenes, such as:
But-2-ene: Another isomer of butene with the double bond located between the second and third carbon atoms.
Ethylene: A simpler alkene with the formula C₂H₄, used extensively in the production of polyethylene.
Propene: An alkene with the formula C₃H₆, used in the production of polypropylene.
But-1-ene is unique due to its terminal double bond, which makes it a valuable comonomer in polymer production and a precursor to various chemical products .
Eigenschaften
CAS-Nummer |
54248-43-0 |
|---|---|
Molekularformel |
C4H7Cu |
Molekulargewicht |
118.64 g/mol |
IUPAC-Name |
but-1-ene;copper(1+) |
InChI |
InChI=1S/C4H7.Cu/c1-3-4-2;/h1,3H,4H2,2H3;/q-1;+1 |
InChI-Schlüssel |
BGBDAHYTEBPZLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=[CH-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


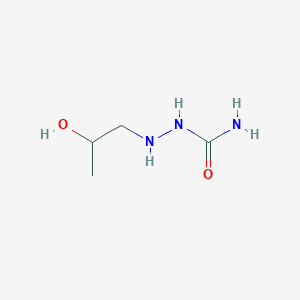

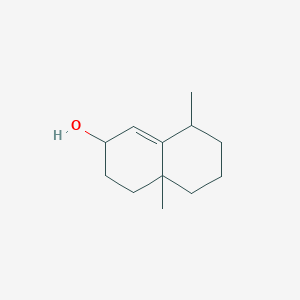
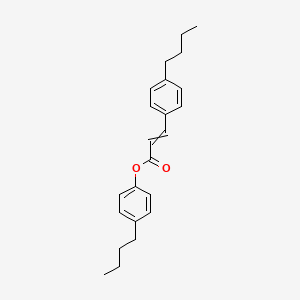
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

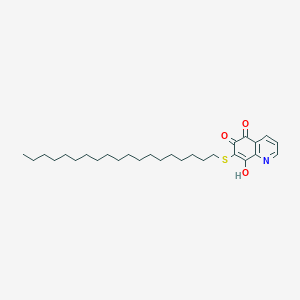
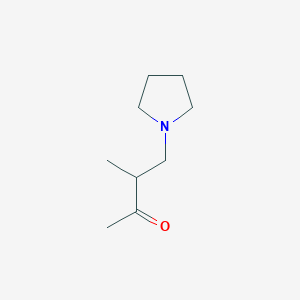
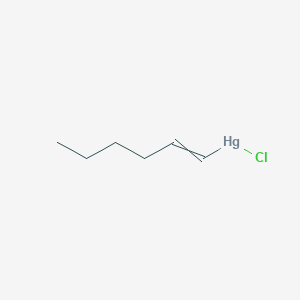
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
